molecular formula C12H24O2 B1581653 Hexyl hexanoate CAS No. 6378-65-0

Hexyl hexanoate

Cat. No. B1581653
CAS RN: 6378-65-0
M. Wt: 200.32 g/mol
InChI Key: NCDCLPBOMHPFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexyl hexanoate, also known as hexyl caproate or n-hexyl hexanoate, is an organic compound with the molecular formula C12H24O2 and a molecular weight of 200.32 . It is one of the main flavor components of passion fruit and apples .


Synthesis Analysis

Hexyl hexanoate can be synthesized through the hydrogenation of hexanoic acid . In a study, crude hexanoic acid was produced through the fermentation of grape pomace, an abundant Italian agrifood waste . A commercial 5 wt% Re/γ-Al2O3 was used for the catalytic hydrogenation of crude hexanoic acid . The support acidity allowed the tuning of the reaction selectivity toward the formation of hexyl hexanoate, instead of 1-hexanol, reaching yields of 40 and 25 mol%, respectively .


Molecular Structure Analysis

The molecular structure of hexyl hexanoate consists of a hexyl group (C6H13) and a hexanoate group (C6H11O2) . The hexanoate group is derived from hexanoic acid, a carboxylic acid, and the hexyl group is derived from hexanol, an alcohol .


Chemical Reactions Analysis

Esters like hexyl hexanoate are produced by the reaction of acids with alcohols . In the case of hexyl hexanoate, hexanoic acid reacts with hexanol to form the ester .


Physical And Chemical Properties Analysis

Hexyl hexanoate has a boiling point of 518.58 K and a fusion point of 217.90 K . It is a stable substance under normal conditions .

Scientific Research Applications

Synthesis and Catalysis

  • Hexyl hexanoate has been synthesized using various catalysts such as sodium bisulfate, cerium sulfate supported on silica gel, and potassium bisulfate. These catalysts have demonstrated efficiency, economic viability, and ease of use, with high yields reaching up to 99.4% under optimal conditions (Chen Dan-yun, 2007); (J. Lin-yu, 2008); (Li Hong, 2006).

Food Industry Applications

  • Hexyl hexanoate, with its fruity odor, has significant applications in the food industry. Immobilized lipase from Mucor miehei has been used to catalyze the transesterification of hexanol with triacetin, a process optimized for higher yield using response surface methodology (C. Shieh & S. W. Chang, 2001).

Safety Assessment

  • Hexyl hexanoate has undergone a comprehensive safety assessment for use in fragrance ingredients, covering genotoxicity, repeated dose toxicity, reproductive toxicity, and environmental safety, and was found to meet safety standards (A. Api et al., 2020).

Renewable Energy and Environmental Applications

  • Research has been conducted on the hydrogenation of hexanoic acid to produce hexyl hexanoate as a diesel bio-blendstock. This process, utilizing rhenium catalysts and biomass-derived hexanoic acid, indicates potential for hexyl hexanoate in renewable energy applications and aligns with environmental goals (D. Licursi et al., 2022).

Cosmetic and Pharmaceutical Applications

  • Hexyl hexanoate, due to its antioxidant properties, is also utilized in cosmetics and pharmaceuticals. Studies have investigated its dermal absorption profile and its efficacy as an antioxidant surfactant, highlighting its significance in these industries (C. Alonso et al., 2015).

Agricultural Applications

  • In agriculture, hexyl hexanoate has been explored for its antimicrobial activity against pathogens in fresh-sliced apples, demonstrating potential as a natural preservative and safety enhancer in minimally processed foods (R. Lanciotti et al., 2003).

Future Directions

Hexyl hexanoate has potential applications as a bio-additive for traditional fuels . It has been studied for its effects on diesel engine performance and exhaust emissions, showing positive effects especially on the reduction in carbon monoxide and soot emissions . It can be blended with commercial diesel fuel, up to high loadings currently not yet investigated (20 vol%), without altering the engine performances .

properties

IUPAC Name

hexyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDCLPBOMHPFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047552
Record name Hexyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to pale yellow oily liquid with a herbaceous odour
Record name Hexanoic acid, hexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033619
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Hexyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/217/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

245.00 to 246.00 °C. @ 760.00 mm Hg
Record name Hexyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033619
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water, 1 ml in 2 ml 70% alcohol (in ethanol)
Record name Hexyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/217/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.855-0.863(20°)
Record name Hexyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/217/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Hexyl hexanoate

CAS RN

6378-65-0
Record name Hexyl hexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6378-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexyl hexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006378650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HEXYL HEXANOATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53799
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexanoic acid, hexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexyl hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.321
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXYL HEXANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI6FE1QMW6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Hexyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033619
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-55.00 °C. @ 760.00 mm Hg
Record name Hexyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033619
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Likewise, refluxing a toluene solution containing one equivalent of hexyl hexanoate, 2 equivalents of cyclohexanol and 1 mol % of the PNN complex 1 under argon atmosphere for 20 h resulted in 84% conversion of hexyl hexanoate as determined by GC analysis, with the exclusive formation of the ester cyclohexyl hexanoate in 83% yield (Table 8, entry 2). Notably, unlike the traditional transesterification methods, this reaction does not form an alcohol product; rather, an irreversible incorporation of both the acyl and alkoxo parts of the starting ester into the product ester takes place. While 2 equivalents of the alcohol with respect to the ester are sufficient, somewhat higher yields are obtained when 3 equivalents of alcohol were used. Thus, reaction of 3 equivalents of cyclohexanol with hexyl hexanoate resulted after 26 h in 96% conversion with 95% yield of cyclohexyl hexanoate, as observed by GC, and confirmed by GC-MS by comparison with an authentic sample (Table 8, entry 3). The pure product was isolated by evaporation of the solvent followed by passing through a basic alumina plug and analysis by NMR and GC-MS. Use of the PNP complexes 2 or 3 resulted after 20 h in 58% or 17% yield of cyclohexyl hexanoate, respectively. Studying the scope of this new reaction with regard to the secondary alcohol, reaction of hexyl hexanoate with cyclopentanol in the presence of 1 mol % 1 was carried out. After 26 h reflux in toluene, cyclopentyl hexanoate (70% yield) was formed, with 71% conversion of hexyl hexanoate (Table 8, entry 4). Similarly, upon reaction of hexyl hexanoate with excess of 1-phenylethanol, 50% conversion of hexyl hexanoate with the formation of 49% of the acylated product was observed (Table 8, entry 5). The lower conversion of the ester is a result of facile dehydrogenation of 1-phenylethanol to acetophenone (49%). Because of the expected easy dehydrogenation of the isopropyl alcohol to acetone, transesterification with this alcohol was performed in a closed vessel, to retard this dehydrogenation process. Thus, heating hexyl hexanoate with excess of isopropyl alcohol resulted after 19 h in 83% conversion of hexyl hexanoate with the formation of isopropyl hexanoate in 67% yield (entry 6). The reaction of hexyl hexanoate and 3-pentanol led to 91% conversion of the ester with formation of 3-pentyl hexanoate in 90% yield after 26 h reflux (entry 7).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexyl hexanoate
Reactant of Route 2
Reactant of Route 2
Hexyl hexanoate
Reactant of Route 3
Reactant of Route 3
Hexyl hexanoate
Reactant of Route 4
Reactant of Route 4
Hexyl hexanoate
Reactant of Route 5
Reactant of Route 5
Hexyl hexanoate
Reactant of Route 6
Reactant of Route 6
Hexyl hexanoate

Citations

For This Compound
2,250
Citations
AM Api, D Belsito, S Biserta, D Botelho, M Bruze… - Food and Chemical …, 2020 - Elsevier
… -07-7) show that hexyl hexanoate is not expected to be genotoxic. … I material, and the exposure to hexyl hexanoate is below the TTC (… (UV) spectra; hexyl hexanoate is not expected to be …
Number of citations: 18 www.sciencedirect.com
S Frigo, AM Raspolli Galletti, S Fulignati, D Licursi… - Energies, 2023 - mdpi.com
… of 1-hexanol/hexyl hexanoate mixtures, two oxygenated … selectivity toward the formation of hexyl hexanoate, instead of 1-… of 1-hexanol/hexyl hexanoate, mimicking typical compositions …
Number of citations: 4 www.mdpi.com
D Pernin, K Haberroth, J Simon - Journal of the Chemical Society …, 1997 - pubs.rsc.org
… Novel unsymmetrical monofunctionalized lutetium and dysprosium bisphthalocyanines with seven crown-ether units and one hexyl hexanoate side-group … The synthesis of novel …
Number of citations: 27 pubs.rsc.org
S Frigo, AMR Galletti, S Fulignati, D Licursi, L Bertin… - 2023 - preprints.org
… 1-hexanol/hexyl hexanoate produced through the catalytic … hexyl hexanoate instead of 1-hexanol. As consequence, the tunable composition of the obtained 1-hexanol/hexyl hexanoate …
Number of citations: 0 www.preprints.org
M Kass, C Janke, E Nafziger - 2022 - sae.org
… hexyl hexanoate are shown in Figures 36 and 37. The nylons showed a hardness reduction when hexyl hexanoate … suitable for use with hexyl hexanoate (for the blend levels studied). …
Number of citations: 4 www.sae.org
E Shin, J Kim, CG Park - Entomological Research, 2017 - Wiley Online Library
… = 52.96, df = 12, P < 0.0001; Fig 3C), even though six other compounds (1-hexanol, 2-hexanol, 3-hexanol, heptyl acetate, 2-butyl-2-octenal and hexyl hexanoate) also showed no …
Number of citations: 1 onlinelibrary.wiley.com
V D'Ambrosio, C Pastore - generalchemistry.chemeng.ntua.gr
… Among them, ethyl hexanoate, an apple-pineapple flavour compound, and hexyl hexanoate have several applications in food and beverage, cosmetic and pharmaceutical fields (de …
Number of citations: 0 generalchemistry.chemeng.ntua.gr
SI Murahashi, K Ito, T Naota, Y Maeda - Tetrahedron Letters, 1981 - academia.edu
… The products which are detected during the reactions are hexyl hexanoate (2), l,l-… Removal of toluene, followed by distillation gave hexyl hexanoate (bp 110"/6mmHq) (0.176 …
Number of citations: 173 www.academia.edu
B Gnanaprakasam, Y Ben‐David… - Advanced Synthesis & …, 2010 - Wiley Online Library
… containing one equivalent of hexyl hexanoate, 2 equivalents … in 84% conversion of hexyl hexanoate as determined by GC … and catalytically converted into hexyl hexanoate with the …
Number of citations: 81 onlinelibrary.wiley.com
H Tang, J Xie, J Liu, A Khashaveh, X Liu… - Journal of Agricultural …, 2023 - ACS Publications
… hexyl hexanoate were attractive to both sexes. After RNA interference for 72 h, the EAGs of dsRNA-injected ladybirds to DMNT and hexyl hexanoate … DMNT and hexyl hexanoate. These …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.